molecular formula C20H24N2O4 B3522430 NN'-BIS(2-ETHOXYPHENYL)BUTANEDIAMIDE

NN'-BIS(2-ETHOXYPHENYL)BUTANEDIAMIDE

Cat. No.: B3522430
M. Wt: 356.4 g/mol
InChI Key: ZGPWFGYWNROSFL-UHFFFAOYSA-N
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Description

NN’-BIS(2-ETHOXYPHENYL)BUTANEDIAMIDE is an organic compound characterized by the presence of two ethoxyphenyl groups attached to a butanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NN’-BIS(2-ETHOXYPHENYL)BUTANEDIAMIDE typically involves the reaction of 2-ethoxyphenylamine with butanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of NN’-BIS(2-ETHOXYPHENYL)BUTANEDIAMIDE can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

NN’-BIS(2-ETHOXYPHENYL)BUTANEDIAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The ethoxyphenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of NN’-BIS(2-ETHOXYPHENYL)BUTANEDIAMIDE include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation.

Major Products

The major products formed from the reactions of NN’-BIS(2-ETHOXYPHENYL)BUTANEDIAMIDE depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

NN’-BIS(2-ETHOXYPHENYL)BUTANEDIAMIDE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, NN’-BIS(2-ETHOXYPHENYL)BUTANEDIAMIDE is studied for its potential interactions with biomolecules. It can be used in the development of new biochemical assays and probes.

    Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

    Industry: NN’-BIS(2-ETHOXYPHENYL)BUTANEDIAMIDE is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of NN’-BIS(2-ETHOXYPHENYL)BUTANEDIAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    NN’-BIS(2-HYDROXYPHENYL)BUTANEDIAMIDE: This compound is similar in structure but contains hydroxyl groups instead of ethoxy groups. It has different chemical reactivity and applications.

    NN’-BIS(2-METHOXYPHENYL)BUTANEDIAMIDE: This compound has methoxy groups instead of ethoxy groups, leading to variations in its physical and chemical properties.

    NN’-BIS(2-CHLOROPHENYL)BUTANEDIAMIDE:

Uniqueness

NN’-BIS(2-ETHOXYPHENYL)BUTANEDIAMIDE is unique due to the presence of ethoxy groups, which impart specific chemical properties and reactivity. These properties make it suitable for applications that require precise control over molecular interactions and reactivity.

Properties

IUPAC Name

N,N'-bis(2-ethoxyphenyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-3-25-17-11-7-5-9-15(17)21-19(23)13-14-20(24)22-16-10-6-8-12-18(16)26-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPWFGYWNROSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCC(=O)NC2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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